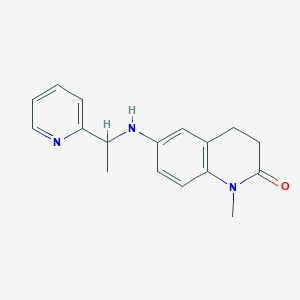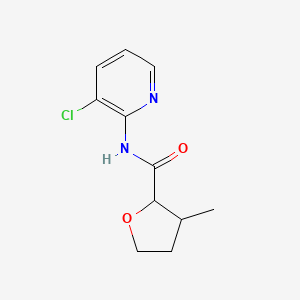![molecular formula C17H19N3O3 B7642162 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit potent analgesic and anti-inflammatory properties.
Applications De Recherche Scientifique
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions, including chronic pain, inflammation, and cancer. The compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound also exhibits anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, and its ability to inhibit the growth of cancer cells. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques. Additionally, the compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid, including the development of more efficient synthesis methods, the optimization of therapeutic doses, and the investigation of its potential applications in other disease conditions. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic effects. The development of this compound analogs with improved pharmacokinetic properties and efficacy is also an area of future research.
Méthodes De Synthèse
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid can be synthesized using a multi-step process that involves the reaction between 4-pyrazol-1-ylbenzoic acid and cyclopropylamine, followed by the reaction with 2-methylpropanoic acid. The final product is obtained after purification and isolation using chromatography techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques.
Propriétés
IUPAC Name |
3-[cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(17(22)23)11-19(14-7-8-14)16(21)13-3-5-15(6-4-13)20-10-2-9-18-20/h2-6,9-10,12,14H,7-8,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQLEBJUBZLDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-[cyclopropyl-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7642087.png)
![3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)
![3-(1-methoxyethyl)-N-[1-[4-(tetrazol-1-yl)phenyl]ethyl]aniline](/img/structure/B7642098.png)

![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)

![3-[Cyclopent-3-ene-1-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642139.png)
![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)
![3-[Cyclopropyl-[5-(2-methyl-1,3-thiazol-4-yl)furan-3-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642154.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)

![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![4-[1-Methyl-4-[[2-(6-methylpyridin-3-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642206.png)